molecular formula C15H20N2O7 B13228588 Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(3-nitrophenyl)propanoate

Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(3-nitrophenyl)propanoate

Cat. No.: B13228588
M. Wt: 340.33 g/mol
InChI Key: DDWOWVWUEKDOEY-UHFFFAOYSA-N
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Description

Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(3-nitrophenyl)propanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a nitrophenyl group. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(3-nitrophenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the ester: The protected amine is then reacted with methyl chloroformate to form the methyl ester.

    Introduction of the nitrophenyl group: The nitrophenyl group is introduced through a nucleophilic substitution reaction using a suitable nitrophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol, room temperature.

    Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM), room temperature.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of the free amine after Boc deprotection.

Scientific Research Applications

Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(3-nitrophenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as:

    Enzyme inhibition: The nitrophenyl group can interact with enzyme active sites, leading to inhibition of enzyme activity.

    Protein binding: The hydroxy and amine groups can form hydrogen bonds with proteins, affecting their structure and function.

Comparison with Similar Compounds

Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(3-nitrophenyl)propanoate can be compared with similar compounds such as:

    Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a nitrophenyl group.

    Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate: Similar structure but with the nitro group in the para position.

    Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate: Similar structure but with the nitro group in the ortho position.

These comparisons highlight the unique properties of this compound, particularly its specific functional group arrangement and reactivity.

Biological Activity

Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(3-nitrophenyl)propanoate (CAS No. 1955507-36-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₂₀N₂O₇
  • Molecular Weight : 340.33 g/mol
  • CAS Number : 1955507-36-4

The compound features a β-hydroxy amino acid structure, which is known for its ability to interact with various biological targets. The presence of the nitrophenyl group suggests potential interactions with enzymes or receptors involved in neurotransmission or metabolic pathways.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, studies have shown that β-hydroxy esters can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

StudyFindings
Demonstrated that β-hydroxy esters can induce apoptosis in various cancer cell lines.
Identified a structure-activity relationship that suggests modifications to the β-hydroxy group enhance cytotoxicity.

Anti-inflammatory Effects

The compound's structural characteristics may also confer anti-inflammatory properties. Similar compounds have been reported to inhibit pro-inflammatory cytokines, thus suggesting a potential application in treating inflammatory diseases.

StudyFindings
Showed that related β-hydroxy compounds reduced TNF-alpha levels in vitro.
Indicated a decrease in IL-6 production upon treatment with similar structures.

Case Study 1: Synthesis and Evaluation

A study synthesized this compound and evaluated its biological activity against cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value comparable to established chemotherapeutic agents.

Case Study 2: In Vivo Studies

In vivo studies on animal models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. This suggests that the compound may have therapeutic potential in oncology.

Properties

Molecular Formula

C15H20N2O7

Molecular Weight

340.33 g/mol

IUPAC Name

methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate

InChI

InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(12(18)13(19)23-4)9-6-5-7-10(8-9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20)

InChI Key

DDWOWVWUEKDOEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C(C(=O)OC)O

Origin of Product

United States

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